

Solubility Profile of 3,6-Diiodopyridazine in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: 3,6-Diiodopyridazine

Cat. No.: B154836

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Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **3,6-diiodopyridazine**, a key intermediate in pharmaceutical and materials science research. Due to the limited availability of comprehensive quantitative solubility data in public literature, this document outlines a standardized experimental protocol for determining the solubility of this compound in various organic solvents. Furthermore, a logical workflow for this procedure is presented visually to aid researchers, scientists, and drug development professionals in their experimental design.

Introduction

3,6-Diiodopyridazine is a versatile heterocyclic building block used in organic synthesis. The iodine atoms at the 3 and 6 positions serve as reactive sites for various cross-coupling reactions, such as Sonogashira and Suzuki couplings, enabling the construction of complex molecules.^[1] These subsequent molecules have applications in the development of light-emitting materials and as pharmaceutical intermediates.^[2]

Understanding the solubility of **3,6-diiodopyridazine** in organic solvents is a critical parameter for optimizing reaction conditions, developing purification strategies (such as crystallization), and for its use in various formulations. This guide addresses the current gap in public domain data by providing a detailed methodology for researchers to determine these solubility profiles.

Physicochemical Properties of 3,6-Diiodopyridazine

A summary of the key physicochemical properties of **3,6-diiodopyridazine** is presented below. These properties are essential for designing solubility experiments and for interpreting the results.

| Property | Value | Reference |
|---------------------|-------------------------------------------------------------|-----------|
| Molecular Formula | C ₄ H ₂ I ₂ N ₂ | |
| Molecular Weight | 331.88 g/mol | |
| Appearance | Solid | |
| Melting Point | 155-160 °C | |
| Storage Temperature | 2-8°C | |

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for **3,6-diiodopyridazine** in a range of organic solvents is not extensively reported in publicly accessible literature. While solubility data for other pyridazine derivatives like 6-phenyl-pyridazin-3(2H)-one and 4-amino-3,6-dichloropyridazine are available, these values are not directly transferable.^{[3][4][5][6]} Therefore, experimental determination is necessary. The following table is provided as a template for researchers to record their experimentally determined solubility data.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |
|-----------------------------|------------------|------------------|--------------------|--------|
| e.g., Dichloromethane | | | | |
| e.g., Acetone | | | | |
| e.g., Methanol | | | | |
| e.g., Ethanol | | | | |
| e.g., Ethyl Acetate | | | | |
| e.g., Tetrahydrofuran | | | | |
| e.g., 1,4-Dioxane | | | | |
| e.g., Toluene | | | | |
| e.g., N,N-Dimethylformamide | | | | |

Experimental Protocol for Solubility Determination

The following protocol details the widely used isothermal shake-flask method for determining the solubility of a solid compound in an organic solvent.^[7] This method is reliable and allows for reaching thermodynamic equilibrium.

Materials and Equipment

- **3,6-Diiodopyridazine** (high purity)
- Selected organic solvents (analytical grade or higher)
- Thermostatically controlled shaker or water bath
- Analytical balance

- Vials with airtight caps (e.g., 20 mL scintillation vials)
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.22 μm or 0.45 μm PTFE, compatible with the solvent)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a calibrated UV-Vis spectrophotometer. Alternatively, a gravimetric method can be employed.

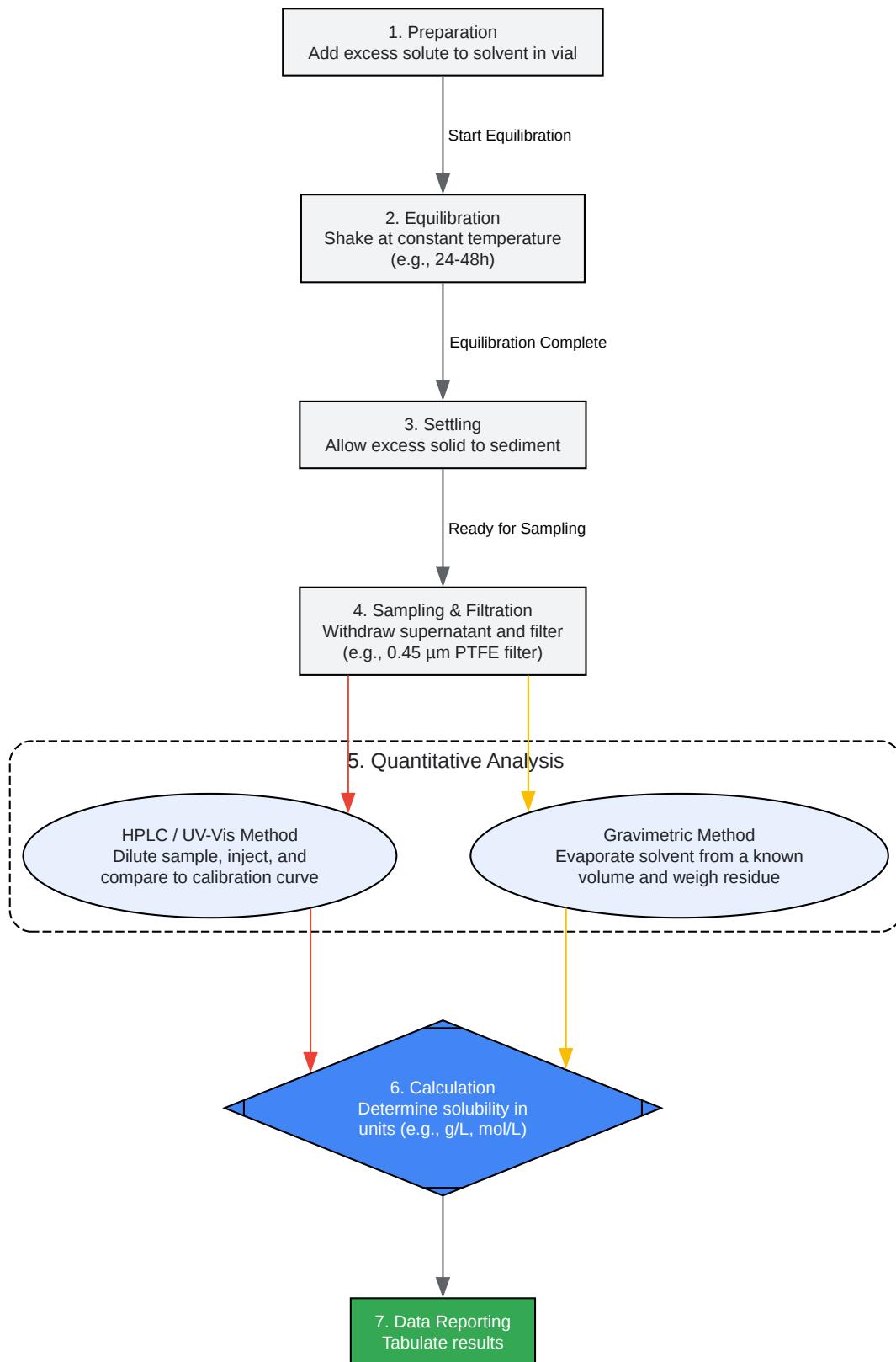
Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of solid **3,6-diiodopyridazine** to a series of vials. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.
 - Add a known volume (e.g., 5.0 or 10.0 mL) of the desired organic solvent to each vial.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
 - Allow the mixtures to equilibrate for a sufficient period (typically 24 to 48 hours) with continuous agitation. A preliminary kinetics study can determine the minimum time to reach equilibrium.
- Sample Collection and Preparation:
 - After equilibration, stop the agitation and allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a syringe.
 - Immediately filter the solution using a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

- Dilute the filtered sample to the mark with the same solvent. Record the dilution factor.
- Quantitative Analysis (HPLC/UV-Vis Method):
 - Prepare a series of standard solutions of **3,6-diiodopyridazine** of known concentrations in the solvent of interest.
 - Generate a calibration curve by plotting the absorbance or peak area against the concentration of the standard solutions.
 - Analyze the diluted sample under the same conditions and determine its concentration from the calibration curve.
 - Calculate the original concentration in the saturated solution by accounting for the dilution factor.
- Quantitative Analysis (Gravimetric Method):
 - Carefully transfer a known volume of the clear, filtered supernatant into a pre-weighed, dry container (e.g., a petri dish or evaporating dish).
 - Evaporate the solvent under controlled conditions (e.g., in a fume hood or under a gentle stream of nitrogen) until a constant weight of the solid residue is achieved.
 - The mass of the dissolved **3,6-diiodopyridazine** is the final weight of the container with residue minus the initial tare weight of the container.
 - Calculate the solubility by dividing the mass of the residue by the initial volume of the filtrate used.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

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Caption: Experimental workflow for solubility determination.

Applications in Drug Development

The pyridazine scaffold is a significant heterocycle in medicinal chemistry and drug discovery. Its unique physicochemical properties, including its high dipole moment and hydrogen-bonding capacity, make it a valuable component in designing molecules that interact with biological targets.^[8] Pyridazine derivatives have been investigated as anticancer agents, for instance, by targeting cyclin-dependent kinases (CDKs).^[9] 3,6-Disubstituted pyridazines, such as **3,6-diiodopyridazine**, are foundational intermediates for creating libraries of novel compounds for screening against various therapeutic targets.^[9] A thorough understanding of their solubility is the first step in their successful application in high-throughput screening, formulation, and process chemistry within a drug development pipeline.

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References

- 1. indiamart.com [indiamart.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. stm.bookpi.org [stm.bookpi.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
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